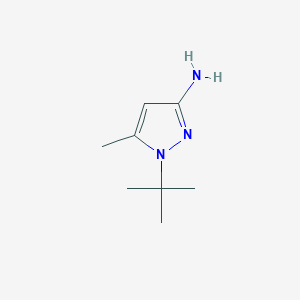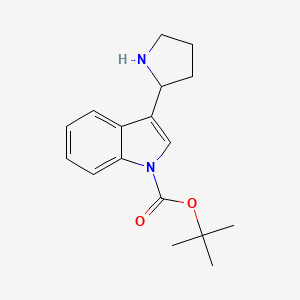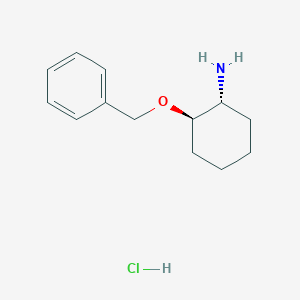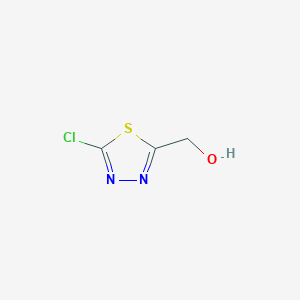![molecular formula C8H8N4O2 B1519444 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide CAS No. 1097794-89-2](/img/structure/B1519444.png)
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Overview
Description
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol. This compound belongs to the class of oxazolo[5,4-b]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen and oxygen atoms in their ring structure. The presence of the methyl group at the 3-position and the carbohydrazide functional group at the 5-position makes this compound unique and interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the specific synthetic route chosen, but generally involve the use of strong acids or bases to facilitate the formation of the oxazolo[5,4-b]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents onto the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide can be compared with other similar compounds, such as 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde and 3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine. The uniqueness of this compound lies in its carbohydrazide group, which can offer distinct reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Further studies and applications of this compound may lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-2-5(7(13)11-9)3-10-8(6)14-12-4/h2-3H,9H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVJDZTEJMOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)
![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)



![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)





